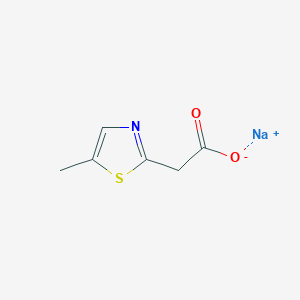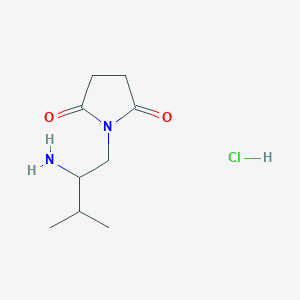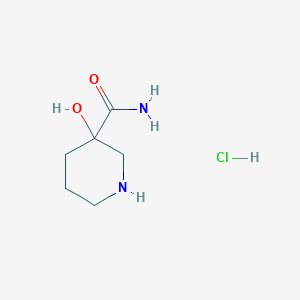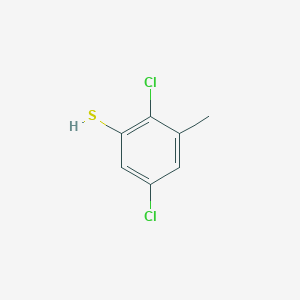
Natrium-2-(5-Methyl-1,3-thiazol-2-yl)acetat
Übersicht
Beschreibung
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, also known as MTTA, is an organic compound with a wide range of applications in the scientific research field. It is commonly used as a reagent in laboratory experiments due to its unique properties, and its ability to act as a catalyst in many organic reactions.
Wissenschaftliche Forschungsanwendungen
Chemische Forschung
Natrium-2-(5-Methyl-1,3-thiazol-2-yl)acetat ist eine einzigartige chemische Verbindung, die in verschiedenen Anwendungen der chemischen Forschung verwendet werden kann . Sein Molekulargewicht beträgt 179,17 und seine Summenformel ist C6H6NNaO2S .
Biologische Aktivitäten
Thiazol-Derivate wie this compound wurden als обладающие diversen biologischen Aktivitäten gefunden . Dazu gehören antioxidative, analgetische, entzündungshemmende, antimikrobielle, antimykotische, antivirale, diuretische, antikonvulsive, neuroprotektive und Antitumor- oder zytotoxische Arzneimittelmoleküle .
Antifungal-Anwendungen
Einige Thiazol-Derivate haben vielversprechende antifungale Aktivitäten gezeigt . Sie haben sich beispielsweise als wirksam gegen Colletotrichum orbiculare, Botrytis cinerea und Rhizoctonia solani erwiesen .
Anticancer-Anwendungen
Thiazol-Derivate wurden auch mit anticancer-Eigenschaften gefunden . Zum Beispiel bindet Voreloxin, ein Thiazol-Derivat, an DNA und interagiert mit Topoisomerase II, was zu DNA-Doppelstrangbrüchen, einem G2-Stopp und letztendlich zum Zelltod führt .
Antihypertensive Aktivität
Thiazol-Derivate wurden als обладающие antihypertensiver Aktivität gefunden . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antihypertensiver Medikamente .
Antischizophrenie-Aktivität
Thiazol-Derivate wurden auch als обладающие antischizophrener Aktivität gefunden . Dies deutet auf ihre potenzielle Verwendung bei der Behandlung von Schizophrenie hin .
Wirkmechanismus
Target of Action
Molecules containing a thiazole ring, such as sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, may interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
It is known that thiazole-containing molecules can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been observed to influence various biochemical pathways .
Result of Action
Thiazole-containing molecules have been observed to have diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate . .
Biochemische Analyse
Biochemical Properties
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate, have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound can interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate affects various types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole derivatives can inhibit the activity of COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . This compound may also affect the expression of genes involved in inflammation and immune response, further modulating cellular processes .
Molecular Mechanism
The molecular mechanism of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate involves several key interactions at the molecular level. This compound can bind to and inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators . Additionally, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may interact with various receptors and ion channels, modulating their activity and influencing cellular signaling pathways . These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . For instance, thiazole derivatives have been shown to exhibit a fast onset of action, with their effects diminishing over time as the compound degrades . Long-term studies in vitro and in vivo have demonstrated that the effects of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate can vary depending on the duration of exposure and the stability of the compound .
Dosage Effects in Animal Models
The effects of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may cause toxic or adverse effects, including gastrointestinal irritation and hepatotoxicity . Threshold effects have been observed in animal studies, indicating that the dosage of this compound must be carefully controlled to avoid adverse effects .
Metabolic Pathways
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux . For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting overall metabolic processes .
Transport and Distribution
The transport and distribution of sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . These interactions can affect the compound’s overall bioavailability and efficacy .
Subcellular Localization
Sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, sodium 2-(5-methyl-1,3-thiazol-2-yl)acetate may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for its biological activity and overall effects on cellular function .
Eigenschaften
IUPAC Name |
sodium;2-(5-methyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Na/c1-4-3-7-5(10-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDLBAIVVRAPTG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)


![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)

![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)



![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)

